molecular formula C4H3N3Na2O2 B12053496 Sodium 2-aminopyrimidine-4,6-bis(olate)

Sodium 2-aminopyrimidine-4,6-bis(olate)

Katalognummer: B12053496
Molekulargewicht: 171.07 g/mol
InChI-Schlüssel: QHRRIAAAWSMBSS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-aminopyrimidine-4,6-bis(olate) is a chemical compound with the empirical formula C₄H₃N₃Na₂O₂ and a molecular weight of 171.07 g/mol . . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-aminopyrimidine-4,6-bis(olate) typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for Sodium 2-aminopyrimidine-4,6-bis(olate) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-aminopyrimidine-4,6-bis(olate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Sodium 2-aminopyrimidine-4,6-bis(olate) has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Sodium 2-aminopyrimidine-4,6-bis(olate) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4,6-dimethoxypyrimidine
  • 4-Amino-2,6-dimethoxypyrimidine
  • 4-Amino-2,6-dichloropyrimidine

Comparison: Sodium 2-aminopyrimidine-4,6-bis(olate) is unique due to its specific functional groups and sodium salt form, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and solubility, making it suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C4H3N3Na2O2

Molekulargewicht

171.07 g/mol

IUPAC-Name

disodium;2-aminopyrimidine-4,6-diolate

InChI

InChI=1S/C4H5N3O2.2Na/c5-4-6-2(8)1-3(9)7-4;;/h1H,(H4,5,6,7,8,9);;/q;2*+1/p-2

InChI-Schlüssel

QHRRIAAAWSMBSS-UHFFFAOYSA-L

Kanonische SMILES

C1=C(N=C(N=C1[O-])N)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.